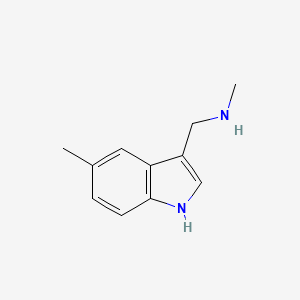

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

説明

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylindole.

Formylation: The methylated indole is then formylated using a formylating agent like formic acid or formamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反応の分析

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Bases: Sodium hydride, potassium carbonate

Formylating Agents: Formic acid, formamide

Major Products Formed

Oxidation Products: Oxides of the indole derivative

Reduction Products: Reduced derivatives of the indole compound

Substitution Products: Various substituted indole derivatives

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting the central nervous system. It is particularly noted for its potential in developing new antidepressants and anti-anxiety medications. Its structure allows for selective interaction with neurotransmitter systems, making it valuable in addressing mood disorders and other mental health issues .

Mechanism of Action

Research indicates that this compound influences various biochemical pathways related to cell signaling and neurotransmission. Its ability to modulate these pathways positions it as a candidate for further investigation into therapeutic applications for neuropsychiatric conditions .

Biochemical Research

Neurotransmitter System Studies

this compound is utilized to explore its effects on neurotransmitter systems, contributing to a deeper understanding of mood regulation mechanisms and potential therapeutic targets for mental health disorders .

Cancer Research

Recent studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against HeLa, MCF-7, and HT-29 cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM respectively. The compound induces apoptosis and inhibits tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is employed as a building block for creating more complex molecules. This application is particularly relevant in the production of agrochemicals and fine chemicals, where its structural properties facilitate the formation of diverse chemical entities .

Material Science

Development of New Materials

The compound has potential applications in material science, particularly in developing new polymers with enhanced properties. These materials could be beneficial across various industrial applications, including coatings and composites .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is used in methods designed to detect and quantify specific biomolecules. This capability aids diagnostics and research within clinical laboratories .

Study 1: Antiproliferative Activity

A study demonstrated that derivatives of this compound effectively inhibited tubulin polymerization at low micromolar concentrations. The findings suggest its potential as a novel chemotherapeutic agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related indole compounds in models of neurodegeneration. The results indicated that these compounds might offer protective benefits against neuronal cell death, expanding their therapeutic applications beyond oncology .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.52 | Tubulin inhibition |

| This compound | MCF-7 | 0.34 | Apoptosis induction |

| This compound | HT-29 | 0.86 | Cell cycle arrest |

作用機序

The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

- N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

生物活性

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a compound belonging to the indole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole core which is known for its versatility in biological functions. The methylation at the nitrogen and the presence of a methanamine group contribute to its pharmacological properties.

-

Anticancer Activity :

- Indole derivatives have been reported to exhibit significant anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, studies have shown that indole derivatives can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation .

- Specific compounds within this class have demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 and HCT-116 .

-

Antimicrobial Properties :

- Some derivatives of indoles have shown promising antimicrobial activity. For example, related compounds have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

Anticancer Studies

Recent studies have highlighted the antiproliferative effects of this compound analogs. The following table summarizes findings from various studies regarding their cytotoxic effects:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| H12 | MGC-803 | 3.91 | ERK pathway inhibition |

| H2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |

| H4 | PC9 | 12.4 | LSD1/KDM1A inhibition |

These findings indicate that compounds derived from this compound can effectively target various cancer pathways, making them candidates for further development as anticancer agents.

Antimicrobial Studies

In addition to anticancer properties, research has explored the antimicrobial potential of related indole compounds:

- Activity Against MRSA : Compounds showed varying degrees of activity against MRSA with notable non-cytotoxic profiles, suggesting a favorable safety margin for therapeutic use .

Case Studies

A notable study investigated a series of indole derivatives for their ability to induce methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation—demonstrating that certain substitutions could enhance cytotoxicity significantly compared to traditional apoptotic pathways . This highlights the diverse mechanisms through which indole derivatives can exert their effects.

特性

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIGHBKPEYKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650282 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-67-7 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。